3,5-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-4-sulfonamide
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Overview
Description
3,5-DIMETHYL-N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-4-ISOXAZOLESULFONAMIDE is a complex organic compound that features an indole moiety, an isoxazole ring, and a sulfonamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL-N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-4-ISOXAZOLESULFONAMIDE typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through various methods, including Fischer indole synthesis and Bartoli indole synthesis . The isoxazole ring can be introduced through cycloaddition reactions involving nitrile oxides and alkenes . The final step involves the sulfonation of the compound to introduce the sulfonamide group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and sulfonation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL-N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-4-ISOXAZOLESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group on the isoxazole ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and chloromethane (CH₃Cl) under acidic conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amino derivatives of the isoxazole ring.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
3,5-DIMETHYL-N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-4-ISOXAZOLESULFONAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL-N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-4-ISOXAZOLESULFONAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Isoxazole Derivatives: Compounds like 3,5-dimethylisoxazole and 4-isoxazolecarboxylic acid share the isoxazole ring and have similar chemical properties.
Uniqueness
3,5-DIMETHYL-N-[2-(5-METHYL-1H-INDOL-3-YL)ETHYL]-4-ISOXAZOLESULFONAMIDE is unique due to the combination of its indole, isoxazole, and sulfonamide groups, which confer a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C16H19N3O3S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
3,5-dimethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1,2-oxazole-4-sulfonamide |
InChI |
InChI=1S/C16H19N3O3S/c1-10-4-5-15-14(8-10)13(9-17-15)6-7-18-23(20,21)16-11(2)19-22-12(16)3/h4-5,8-9,17-18H,6-7H2,1-3H3 |
InChI Key |
FHZLKXFQLJGXPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=C(ON=C3C)C |
Origin of Product |
United States |
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